N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C21H26N4O5S and its molecular weight is 446.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin Receptor Mechanisms in Compulsive Food Consumption
Orexins and their receptors (OXRs) significantly influence feeding, arousal, stress, and drug abuse. The research examines the role of specific OXR antagonists, including SB-649868 and GSK1059865, in a binge-eating model in rats. The study found that these antagonists, notably SB-649868, can selectively reduce binge eating for highly palatable food without affecting standard food pellet intake, suggesting the potential application of such compounds in treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Antidepressant-like Activity of Corticotropin-releasing Factor Receptor Antagonists
The development of selective corticotropin-releasing factor type-1 (CRF1) receptor antagonists, including R 121919 and DMP 696, has been explored as a novel treatment for depression. The study evaluated these antagonists for antidepressant-like activity in mice and found significant decreases in immobility time in the tail suspension test, indicative of potential antidepressant-like effects. This supports the theory that nonpeptidic CRF1 receptor antagonists may possess antidepressant-like activity and represent a novel pharmacotherapeutic strategy in treating depression (Nielsen, Carey, & Gold, 2004).
Novel Bradykinin B1 Receptor Antagonist for Pain Treatment
LF22-0542, a novel nonpeptidic B1 antagonist, has been characterized for its antinociceptive pharmacology. The study demonstrates significant antinociceptive actions in various pain models, suggesting its utility in treating inflammatory pain states and certain aspects of neuropathic pain. This positions LF22-0542 and similar compounds as potential new agents for pain management (Porreca et al., 2006).
Properties
IUPAC Name |
N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-15-4-5-16(2)18(12-15)31(28,29)25-10-3-11-30-19(25)14-24-21(27)20(26)23-13-17-6-8-22-9-7-17/h4-9,12,19H,3,10-11,13-14H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIBRXWCIPEJBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.